2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide
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Description
The compound “2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The compound likely contains a benzothiazole core, which is a fused ring structure containing a benzene ring and a thiazole ring . The “2-Amino” indicates an amino group (-NH2) attached to the second carbon of the thiazole ring. The “5,5-dimethyl” suggests two methyl groups (-CH3) attached to the fifth carbon of the benzene ring. The “5,6-dihydro” could indicate that the fifth and sixth carbons of the benzene ring are sp3 hybridized (saturated), rather than sp2 hybridized (unsaturated) as in a typical aromatic ring .Scientific Research Applications
Gastroprotective Properties of Ebrotidine
Ebrotidine is a compound that combines the properties of an H2-receptor antagonist with those of a cytoprotective agent. It is known for its ability to enhance the synthesis and secretion of gastric mucus components, promoting mucosal repair and integrity. This indicates its potential in the treatment of ulcer disease (B. Slomiany, J. Piotrowski, & A. Slomiany, 1997).
Synthesis and Biological Importance of Benzothiazoles
The synthesis of 2-(thio)ureabenzothiazoles (TBT and UBT) highlights the broad spectrum of biological activities of these compounds, including their use in medicinal chemistry for the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides (M. Rosales-Hernández et al., 2022).
Neurobiology of Tianeptine
Studies on tianeptine, a compound with structural similarities to tricyclic antidepressants, provide insights into the neurobiological mechanisms underlying its antidepressant actions. These studies suggest a role for structural and functional plasticity in brain regions critical for emotional learning, highlighting the complex interplay between neurotransmitter systems (B. McEwen & J. Olié, 2005).
Synthetic Approaches to Guanidinobenzazoles
Research on the synthesis of 2-guanidinobenzazoles and their potential therapeutic applications emphasizes their pharmacological activities, including cytotoxic effects and inhibition of cell proliferation. This underscores the importance of these compounds in developing new drugs (M. Rosales-Hernández et al., 2022).
Modern Synthesis of Benzothiazole Derivatives
A review focused on modern trends in the chemistry of biologically active benzothiazole derivatives, covering newly developed synthesis methods. This highlights their role as reactive building blocks for the synthesis of pharmacologically active heterocycles, indicating their significance in drug development and material science (L. Zhilitskaya et al., 2021).
properties
IUPAC Name |
2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.BrH/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5;/h3-4H2,1-2H3,(H2,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZUGSGHMULRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)N)C.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482571 |
Source
|
Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide | |
CAS RN |
109317-52-4 |
Source
|
Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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